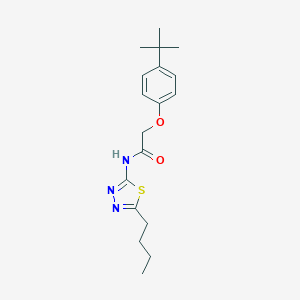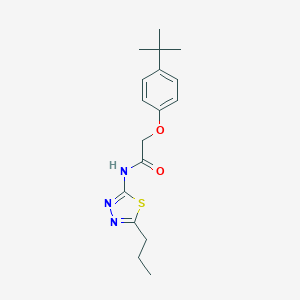![molecular formula C25H26FNO4S B284656 Ethyl 2-{[4-(2,4-dimethylphenoxy)butanoyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B284656.png)
Ethyl 2-{[4-(2,4-dimethylphenoxy)butanoyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-{[4-(2,4-dimethylphenoxy)butanoyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate, also known as Compound A, is a novel compound that has been developed for scientific research purposes. This compound has been synthesized using a specific method that involves the use of various reagents and solvents.
Mecanismo De Acción
Ethyl 2-{[4-(2,4-dimethylphenoxy)butanoyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate A has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2 activity, this compound A reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
This compound A has been shown to have anti-inflammatory and analgesic effects in preclinical studies. It has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and to inhibit the activation of nuclear factor-κB (NF-κB), a transcription factor that is involved in the regulation of immune and inflammatory responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Ethyl 2-{[4-(2,4-dimethylphenoxy)butanoyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate A in lab experiments is that it has been shown to have potent anti-inflammatory and analgesic effects, which makes it a promising candidate for the development of new treatments for chronic pain and inflammatory diseases. However, one limitation of using this compound A is that its mechanism of action is not fully understood, and further research is needed to elucidate its effects on other molecular targets and pathways.
Direcciones Futuras
There are several future directions for research on Ethyl 2-{[4-(2,4-dimethylphenoxy)butanoyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate A. One direction is to investigate its potential as a treatment for chronic pain and inflammatory diseases in clinical trials. Another direction is to study its effects on other molecular targets and pathways, such as the immune system and the nervous system, to better understand its mechanism of action. Additionally, further research is needed to optimize the synthesis method of this compound A and to develop new analogs with improved pharmacological properties.
Métodos De Síntesis
The synthesis of Ethyl 2-{[4-(2,4-dimethylphenoxy)butanoyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate A involves the reaction of 4-(4-fluorophenyl)-3-thiophenecarboxylic acid with 2,4-dimethylphenol and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) in the presence of N,N-diisopropylethylamine (DIPEA) and 4-dimethylaminopyridine (DMAP) in anhydrous dimethylformamide (DMF). The resulting product is then treated with ethyl chloroformate to yield this compound A.
Aplicaciones Científicas De Investigación
Ethyl 2-{[4-(2,4-dimethylphenoxy)butanoyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate A has been developed for scientific research purposes and has been found to have potential applications in various fields. It has been shown to have anti-inflammatory and analgesic effects, and has been used in preclinical studies to investigate its potential as a treatment for chronic pain and inflammatory diseases.
Propiedades
Fórmula molecular |
C25H26FNO4S |
|---|---|
Peso molecular |
455.5 g/mol |
Nombre IUPAC |
ethyl 2-[4-(2,4-dimethylphenoxy)butanoylamino]-4-(4-fluorophenyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C25H26FNO4S/c1-4-30-25(29)23-20(18-8-10-19(26)11-9-18)15-32-24(23)27-22(28)6-5-13-31-21-12-7-16(2)14-17(21)3/h7-12,14-15H,4-6,13H2,1-3H3,(H,27,28) |
Clave InChI |
MAMDUTQAIVUZPK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=O)CCCOC3=C(C=C(C=C3)C)C |
SMILES canónico |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=O)CCCOC3=C(C=C(C=C3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(2-bromo-4-methylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B284577.png)
![2-(2-bromo-4-methylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284578.png)
![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B284582.png)








